molecular formula C13H15N3O B5285500 1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5285500
M. Wt: 229.28 g/mol
InChI Key: KURLXDAEXUHHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound known for its role as an antagonist of the aryl hydrocarbon receptor (AHR). This compound has been widely studied for its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases .

Preparation Methods

The synthesis of 1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-methyl-1-phenylhydrazine with 4-tolyl isothiocyanate. This reaction yields the desired compound, which is then characterized using various spectroscopic techniques such as NMR, IR, and UV . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its role as an antagonist of the aryl hydrocarbon receptor (AHR). By binding to the AHR, the compound inhibits its activation and subsequent nuclear translocation. This prevents the AHR from binding to DNA and modulating gene expression, thereby exerting its effects on various cellular processes .

Comparison with Similar Compounds

1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other AHR antagonists such as:

The uniqueness of this compound lies in its specific binding properties and its ability to inhibit AHR-dependent transcription without displaying agonist activity at higher concentrations .

Properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-3-5-11(6-4-10)9-14-13(17)12-7-8-15-16(12)2/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLXDAEXUHHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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